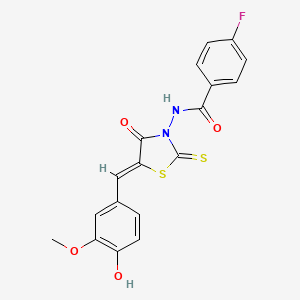

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Beschreibung

The compound “(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide” is a thiazolidinone derivative characterized by a benzylidene group at the 5-position of the thiazolidinone core. Its structure includes a 4-fluorobenzamide substituent on the nitrogen at position 3 and a 4-hydroxy-3-methoxybenzylidene moiety at position 5 . Thiazolidinones are a well-studied class of heterocyclic compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .

Eigenschaften

IUPAC Name |

4-fluoro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKOBNWGUMBALQ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: This step often starts with the reaction of a suitable thioamide with a haloketone under basic conditions to form the thioxothiazolidinone core.

Benzylidene Formation: The thioxothiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

Amidation: Finally, the benzylidene-thioxothiazolidinone is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Thiazolidinone Core Reactivity

-

Nucleophilic Substitution : The 2-thioxo group undergoes substitution with amines or alcohols to form derivatives (e.g., 2-iminothiazolidines) .

-

Oxidation : The sulfur atom can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂).

-

Ring-Opening : Lewis acids (e.g., Sc(OTf)₃) facilitate ring-opening reactions with electrophiles, yielding acyclic intermediates .

Benzylidene and Aromatic Substituents

-

Electrophilic Aromatic Substitution : The electron-rich 4-hydroxy-3-methoxybenzylidene group undergoes nitration or halogenation at the para position.

-

Hydrogen Bonding : The hydroxyl and methoxy groups participate in hydrogen bonding, stabilizing intermediates during Michael additions or cycloadditions .

Benzamide Functionalization

-

Hydrolysis : The amide bond hydrolyzes under acidic/basic conditions to yield 4-fluorobenzoic acid and thiazolidinone-amine.

-

Cross-Coupling : Suzuki-Miyaura coupling modifies the fluorobenzamide moiety using Pd catalysts .

Mechanistic Insights from Catalytic Systems

-

β-Cyclodextrin-SO₃H Catalysis : Enhances electrophilicity of the aldehyde in condensation steps, promoting imine formation and subsequent cyclization (Scheme 1) .

-

Lewis Acid Catalysis (BF₃·OEt₂) : Facilitates stereoselective ring-opening and functionalization of the thiazolidinone core .

Scheme 1: Proposed Mechanism for Thiazolidinone Formation

-

Activation of aldehyde by β-cyclodextrin-SO₃H.

-

Nucleophilic attack by thioglycolic acid.

-

Cyclization and dehydration to form the thiazolidinone ring .

Biological Interactions and Reactivity

The compound’s anti-inflammatory activity is linked to its ability to inhibit COX-II via:

-

Hydrogen Bonding : Interaction with Tyr-385 and Ser-530 residues in the COX-II active site .

-

Electrophilic Trapping : The 2-thioxo group reacts with cysteine residues, modulating enzyme activity .

Table 2: Key Biological Interactions

| Target | Interaction Type | Biological Effect |

|---|---|---|

| COX-II | Hydrogen bonding (4-hydroxy group) | Inhibition (IC₅₀ ~1.9–2.3 μM) |

| DNA Topoisomerase | Intercalation (benzylidene moiety) | Anticancer activity |

Stability and Degradation Pathways

-

Photodegradation : The benzylidene group undergoes Z→E isomerization under UV light.

-

Hydrolytic Degradation : Stable in neutral pH but decomposes in strongly acidic/basic conditions.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Recent studies indicate that derivatives of thiazolidinones, including this compound, exhibit significant antioxidant properties. The presence of the methoxy and hydroxy groups on the benzylidene moiety enhances electron donation, which is crucial for scavenging free radicals and reducing oxidative stress in biological systems .

Antimicrobial Properties

Thiazolidinone derivatives have been documented for their antimicrobial activities against various pathogens. The specific compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential

Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound's ability to induce apoptosis in cancer cells has been explored, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Synthetic Pathways

The synthesis of (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves the condensation of 4-fluorobenzohydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the thiazolidinone ring .

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activities. For instance, modifications at the benzamide position or variations in the thiazolidinone structure could yield compounds with improved potency or selectivity against target enzymes or receptors .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant urease inhibition, with IC50 values comparable to standard inhibitors like thiourea. This suggests potential applications in treating conditions related to urease activity, such as certain types of kidney stones .

In Vivo Studies

Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results indicate favorable absorption and distribution profiles, but further research is needed to confirm these findings .

Wirkmechanismus

The mechanism of action of (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison in Benzamide Analogues

Variations in the Benzylidene Substituents

The 4-hydroxy-3-methoxybenzylidene group in the target compound contrasts with analogs featuring indolylmethylene () or alkoxy-substituted benzylidenes ():

- Indolylmethylene analogs (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one, ) replace the benzylidene with a heteroaromatic indole group.

- 3-Methoxy-4-propoxybenzylidene analog () substitutes the hydroxyl group with a bulkier propoxy chain.

Table 2: Benzylidene Group Modifications

Table 3: Spectroscopic Signatures of Key Functional Groups

Biologische Aktivität

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thioxothiazolidinone ring, a fluorobenzamide moiety, and a hydroxy-methoxybenzylidene group. The synthesis typically involves several steps:

- Formation of the Thioxothiazolidinone Ring : Reaction of a suitable thioamide with a haloketone under basic conditions.

- Benzylidene Formation : The thioxothiazolidinone intermediate is reacted with 4-hydroxy-3-methoxybenzaldehyde.

- Amidation : Coupling of the benzylidene-thioxothiazolidinone with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exhibits significant anticancer activity. It is believed to inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, studies have shown that derivatives of thiazolidinones can act as dual inhibitors of COX-1/2 and 5-LOX pathways, which are critical in cancer progression and inflammation .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness that surpasses traditional antibiotics like ampicillin. The mechanism is thought to involve disruption of bacterial cell wall synthesis through enzyme inhibition .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-4-fluoro-N-(...) | E. coli | 8 μM |

| Ampicillin | E. coli | 16 μM |

| Streptomycin | S. aureus | 32 μM |

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .

The mechanism of action involves binding to specific molecular targets within cells, inhibiting critical enzymes that participate in disease processes:

- Enzyme Inhibition : The compound binds to active sites on enzymes, preventing their function.

- Disruption of Signaling Pathways : By inhibiting pathways associated with cell survival and proliferation, it can induce apoptosis in cancer cells.

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated an IC50 value of 10 μM for (Z)-4-fluoro-N-(...) indicating potent anticancer effects comparable to established chemotherapeutics .

- Antimicrobial Evaluation : In a recent evaluation against multi-drug resistant bacterial strains, (Z)-4-fluoro-N-(...) exhibited MIC values lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and a thioxothiazolidinone precursor, followed by amide coupling with 4-fluorobenzoic acid derivatives. Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to methods in ). Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients.

- Characterization : Confirm the (Z)-isomer configuration using -NMR (olefinic proton coupling constants) and IR spectroscopy (C=O and C=S stretching frequencies) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR for aromatic, olefinic, and carbonyl resonances.

- IR : Identify characteristic bands for amide (1650–1680 cm), thioxo (1250–1300 cm), and hydroxyl groups (3200–3500 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme Inhibition : Test against target enzymes (e.g., tyrosine kinases, PFOR) via spectrophotometric assays ( ).

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different studies?

- Methodology :

- Batch Consistency : Verify compound purity via HPLC (>95%) and elemental analysis.

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity to proposed targets, corroborated by SPR or ITC for binding constants .

- Case Study : If antibacterial activity varies, test against isogenic mutant strains lacking specific efflux pumps or targets to identify resistance mechanisms.

Q. What advanced techniques are recommended for studying this compound’s interaction with metal ions or biomolecules?

- Methodology :

- Spectrofluorometry : Investigate binding to serum albumin (BSA/HSA) via quenching experiments ( ). Calculate binding constants (K) using Stern-Volmer plots.

- Coordination Chemistry : Synthesize vanadium or copper complexes () and characterize via UV-Vis, EPR, and cyclic voltammetry to assess redox activity.

- X-ray Crystallography : Resolve metal-ligand coordination geometry using synchrotron radiation (SHELXL refinement) .

Q. How can microwave-assisted synthesis improve the yield or stereoselectivity of this compound?

- Methodology :

- Optimization : Compare traditional reflux (6–8 hours) vs. microwave irradiation (20–30 minutes at 100–120°C). Monitor reaction kinetics via in-situ FTIR.

- Stereocontrol : Use chiral catalysts (e.g., L-proline) or solvent polarity adjustments to enhance (Z)-isomer selectivity.

- Case Study : reports 92–96% yields for similar thiazolidinones using microwave methods, suggesting reduced side reactions and improved efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.